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Compound of Interest

Compound Name: N3-PEG10-Tos

Cat. No.: B12094225

Get Quote

Abstract
This guide details the strategic application of N3-PEG10-Tos (Azido-PEG10-Tosylate), a

heterobifunctional crosslinker designed for modular bioconjugation. Unlike standard NHS-ester

or Maleimide linkers, the Tosylate (Tos) group offers a unique reactivity profile suitable for the

stable alkylation of nucleophiles (amines, hydroxyls, thiols) on small molecules or surfaces,

while the Azide (

) terminus enables bioorthogonal ligation via Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC). This protocol bridges synthetic organic chemistry and chemical biology, enabling the
conversion of nucleophilic targets into "click-ready" moieties without the cytotoxicity associated
with copper-catalyzed methods.[1]

Reagent Profile: N3-PEG10-Tos
The N3-PEG10-Tos linker is defined by its dual-reactivity and hydrophilic spacer. The PEG10

(decaethylene glycol) chain provides a spacer length of approximately ~40 Å, critical for

maintaining solubility and minimizing steric hindrance between conjugated biomolecules.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12094225#bc-rfq
https://www.benchchem.com/product/b12094225/docs?utm_src=pdf-body#application-note-strain-promoted-alkyne-azide-cycloaddition-spaac-using-n3-peg10-tos
https://pdf.benchchem.com/15353/The_Definitive_Guide_to_Strain_Promoted_Alkyne_Azide_Cycloaddition_SPAAC.pdf
https://www.benchchem.com/product/b12094225/docs?utm_src=pdf-body#application-note-strain-promoted-alkyne-azide-cycloaddition-spaac-using-n3-peg10-tos
https://www.benchchem.com/product/b12094225/docs?utm_src=pdf-body#application-note-strain-promoted-alkyne-azide-cycloaddition-spaac-using-n3-peg10-tos
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12094225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name Azido-PEG10-Tosylate

Reactive Group A

Tosylate (Tos): Leaving group for Nucleophilic

Substitution (

). Reacts with primary amines (

), hydroxyls (

), and thiols (

).

Reactive Group B

Azide (

): Bioorthogonal partner for Cyclooctynes

(DBCO, BCN). Reacts via SPAAC.

Spacer

PEG10: Hydrophilic, flexible, non-immunogenic.

Increases water solubility of hydrophobic

payloads.[2][3]

Molecular Weight
~650–700 Da (varies slightly by manufacturer

synthesis)

Solubility Soluble in DMSO, DMF, DCM, Methanol, Water.

Mechanism of Action
The workflow utilizes a two-step "Install-then-Click" strategy.

Step 1: Nucleophilic Substitution (The "Install")
The Tosylate group functions as an excellent leaving group.[4] In the presence of a base, a

nucleophile on the Target Molecule attacks the carbon alpha to the tosylate, displacing it. This

creates a stable alkyl bond (secondary amine, ether, or thioether), which is chemically more

robust than the amide or thioether bonds formed by NHS or Maleimide chemistries

respectively.
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Step 2: SPAAC Ligation (The "Click")
The installed Azide group reacts with a strained cyclooctyne (e.g., DBCO) on the secondary

molecule. The ring strain of the cyclooctyne (~18 kcal/mol) drives the reaction forward without

the need for a copper catalyst (

), preventing oxidative damage to proteins or cytotoxicity in live cells.

Target Molecule
(Nucleophile: -NH2, -OH, -SH)

Target-PEG10-N3
(Click-Ready)

Step 1: SN2 Alkylation
(Base, Heat)

N3-PEG10-Tos
(Reagent) Final Conjugate

(Stable Triazole Linkage)

Step 2: SPAAC
(No Copper, RT)

Biomolecule-DBCO
(Antibody/Protein)

Click to download full resolution via product page

Figure 1: The two-stage conjugation workflow. Step 1 functionalizes the target with an azide;

Step 2 ligates it to a DBCO-modified biomolecule.

Experimental Protocols
Phase A: Functionalization of Small Molecule/Surface
(Tosylate Displacement)
Objective: To attach the PEG10-N3 linker to a drug or surface containing a nucleophile.

Materials:

Target Molecule (containing primary amine, hydroxyl, or thiol).

N3-PEG10-Tos (1.2 – 1.5 molar equivalents).

Solvent: Anhydrous DMF or DMSO (critical to avoid hydrolysis of Tosylate).

Base: DIPEA (Diisopropylethylamine) or

(Potassium Carbonate).
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Protocol:

Dissolution: Dissolve the Target Molecule in anhydrous DMF/DMSO to a concentration of

10–50 mM.

Activation: Add 2.0 equivalents of Base (DIPEA) to deprotonate the nucleophile.

Addition: Add 1.2 equivalents of N3-PEG10-Tos.

Note: If the target is valuable, use excess Linker to drive completion. If the Linker is the

limiting reagent, use excess Target.

Incubation:

Amines: Stir at Room Temperature (RT) for 4–12 hours.

Hydroxyls/Thiols: May require heating to 40–60°C for 2–6 hours due to lower

nucleophilicity or steric hindrance.

Purification:

Small Molecules: Purify via HPLC or Flash Chromatography to remove excess linker and

tosylate salts.

Surfaces: Wash extensively with DMF followed by Methanol/Water.

Validation: Verify the mass shift (+ Mass of PEG10-N3 minus Tosylate) via LC-MS.

Phase B: SPAAC Conjugation (The Click Reaction)
Objective: To conjugate the Azide-functionalized target to a DBCO-labeled protein.

Materials:

Target-PEG10-N3 (from Phase A).

Protein-DBCO (e.g., Antibody conjugated with DBCO-NHS).

Buffer: PBS pH 7.4 (or any physiological buffer; SPAAC is pH insensitive).
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Protocol:

Preparation: Dissolve Target-PEG10-N3 in water or DMSO (if insoluble in water). Ensure the

final organic solvent concentration in the protein mixture is <10% to prevent denaturation.

Mixing: Mix Protein-DBCO with 2–5 molar equivalents of Target-PEG10-N3.

Why excess? SPAAC kinetics (

) are slower than CuAAC. Excess azide ensures the reaction proceeds to completion
within a reasonable timeframe.

Incubation: Incubate at RT for 4–16 hours or at 4°C overnight. Agitate gently.

Quenching (Optional): Add excess free Sodium Azide or Azido-PEG-Amine to react with any

remaining DBCO sites if downstream specificity is critical.

Purification: Remove unreacted Target-PEG10-N3 using Size Exclusion Chromatography

(SEC) or Desalting Columns (MWCO 7kDa).

Storage: Store the conjugate at 4°C (short term) or -20°C (long term) in appropriate buffer.

Critical Technical Considerations
Stability of the Tosylate
The Tosylate group is susceptible to hydrolysis in the presence of water and heat. Always use

anhydrous solvents (DMF/DMSO) for the initial alkylation step (Phase A). Once the Azide is

installed, the molecule is stable in aqueous buffers.

Kinetic Bottlenecks
SPAAC is slower than Copper-Catalyzed Click (CuAAC).

CuAAC Rate:

SPAAC Rate:
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Implication: Do not rush Phase B. High concentrations (>1 mg/mL protein) and longer

incubation times favor high yields.

Regioselectivity
If your target molecule has multiple nucleophiles (e.g., -OH and -NH2), the Tosylate will

preferentially react with the primary amine (more nucleophilic) over the hydroxyl. To target a

hydroxyl, you must protect the amines or use a stronger base (e.g., NaH) in a strictly

anhydrous environment.

Reaction Kinetics & Specificity

Tosylate Displacement
Mechanism: SN2

Rate: Dependent on Nucleophile
Solvent: Organic (DMF/DMSO)

SPAAC Ligation
Mechanism: 1,3-Dipolar Cycloaddition

Rate: ~0.3 - 1.0 M-1s-1
Solvent: Aqueous/Physiological

Sequential Workflow

Click to download full resolution via product page

Figure 2: Comparison of reaction environments required for the two ends of the linker.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Phase A

(Alkylation)
Hydrolysis of Tosylate

Ensure DMF/DMSO is

anhydrous. Store N3-PEG10-

Tos under inert gas.

Nucleophile is protonated

Increase Base equivalents

(DIPEA). Ensure pH > pKa of

the nucleophile.

Precipitation in Phase B
Target-PEG10-N3 is

hydrophobic

Although PEG10 is hydrophilic,

the payload may be

hydrophobic. Add up to 10%

DMSO or Glycerol to the

buffer.

Incomplete Conjugation

(SPAAC)
Low reactant concentration

Increase concentration of

reactants. SPAAC is second-

order; rate depends heavily on

concentration.

Steric Hindrance

The DBCO on the protein may

be buried. Use a longer spacer

on the DBCO side or increase

incubation time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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